molecular formula C10H12N2O2 B1205766 5,7-Dihydroxytryptamine CAS No. 31363-74-3

5,7-Dihydroxytryptamine

Cat. No. B1205766
CAS RN: 31363-74-3
M. Wt: 192.21 g/mol
InChI Key: LXWHQTNFZDTKBH-UHFFFAOYSA-N
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Description

5,7-Dihydroxytryptamine (5,7-DHT) is a neurotoxin used in scientific research to decrease concentrations of serotonin in the brain . It is a tryptamine substituted with two hydroxyl groups in positions 5 and 7 .


Molecular Structure Analysis

The molecular formula of 5,7-DHT is C10H12N2O2 . Its molecular weight is 192.21 g/mol . The IUPAC name is 3-(2-aminoethyl)-1H-indole-5,7-diol .


Chemical Reactions Analysis

5,7-DHT is known to undergo autoxidation, a unique mechanism among neurotoxins. This process involves the incorporation of oxygen to produce the 4-hydroperoxy-5-keto derivative of 5,7-DHT and thence the (4,7) p-quinone of 4,5,7-trihydroxytryptamine (4,5,7-THTQ), a relatively unreactive quinone .


Physical And Chemical Properties Analysis

5,7-DHT has a molecular weight of 192.21 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 3 . The compound has 2 rotatable bonds .

Mechanism of Action

Target of Action

5,7-Dihydroxytryptamine (5,7-DHT) is a neurotoxin that primarily targets serotonergic neurons . It is used in scientific research to decrease concentrations of serotonin in the brain .

Mode of Action

It is speculated to selectively destroy serotonergic neurons, in a manner similar to the dopaminergic neurotoxicity of 6-hydroxydopamine (6-OHDA) .

Biochemical Pathways

The molecular mechanisms of 5,7-DHT involve the generation of highly reactive (electrophilic) quinonoid intermediates during auto-oxidation . These intermediates bind covalently to molecules indispensable for neuronal function . During this auto-oxidation process, reactive oxygen species such as superoxide radical anion (O2−), hydrogen peroxide (H2O2), and the hydroxyl radical (HO) are generated as toxic by-products .

Pharmacokinetics

Factors influencing its action include the site of injection, the speed and volume of injection, the amount and type of antioxidant used, the type of anesthesia, and the dose and type of catecholamine uptake blocker .

Result of Action

The result of the action of 5,7-DHT is the selective destruction of central serotonin neurons when catecholaminergic neurons are protected . This leads to a decrease in concentrations of serotonin in the brain .

Action Environment

The action of 5,7-DHT can be influenced by various environmental factors. For instance, the site of injection, the speed and volume of injection, the amount and type of antioxidant used, the type of anesthesia, and the dose and type of catecholamine uptake blocker can all affect the efficacy and stability of 5,7-DHT .

properties

IUPAC Name

3-(2-aminoethyl)-1H-indole-5,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-2-1-6-5-12-10-8(6)3-7(13)4-9(10)14/h3-5,12-14H,1-2,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXWHQTNFZDTKBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=CN2)CCN)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00185285
Record name 5,7-Dihydroxytryptamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00185285
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,7-Dihydroxytryptamine

CAS RN

31363-74-3
Record name 3-(2-Aminoethyl)-1H-indole-5,7-diol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,7-Dihydroxytryptamine
Source ChemIDplus
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Record name 5,7-Dihydroxytryptamine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(2-aminoethyl)-1H-indole-5,7-diol
Source European Chemicals Agency (ECHA)
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Record name 5,7-DIHYDROXYTRYPTAMINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: 5,7-DHT is a neurotoxin that selectively targets serotonergic neurons [, , ]. Its mechanism of action involves several steps:

  • Uptake: 5,7-DHT is structurally similar to serotonin (5-HT) and is taken up by serotonergic neurons through the serotonin transporter (SERT) [, , , ].
  • Accumulation: Once inside the neuron, 5,7-DHT accumulates in synaptic vesicles [].
  • Autoxidation: 5,7-DHT undergoes autoxidation, generating reactive oxygen species (ROS) and quinone species [, , ].
  • Neurotoxicity: ROS and quinones damage cellular components, leading to neuronal death and depletion of serotonin in the brain [, , , , ].

ANone: This question requires information not fully addressed in the provided research papers. While the papers focus on the biological effects and applications of 5,7-DHT, they do not provide detailed spectroscopic data. For comprehensive structural characterization, refer to chemical databases like PubChem or ChemSpider.

A: 5,7-DHT is highly susceptible to autoxidation, particularly at physiological pH []. This instability requires specific handling and storage conditions. Researchers often use antioxidants like ascorbic acid to prevent premature oxidation [, ]. The papers primarily focus on in vivo applications and do not extensively discuss material compatibility.

A: 5,7-DHT is not typically used for its catalytic properties. Its primary application is as a research tool to create selective lesions in serotonergic neurons [, , ]. Researchers use it to study the role of serotonin in various physiological processes and behaviors [, , , , , , , , , , ].

ANone: The provided papers primarily focus on experimental research using 5,7-DHT. While computational modeling could offer valuable insights into its structure-activity relationship and interactions with biological targets, the abstracts do not mention such studies.

A: Although not explicitly addressed in the abstracts, SAR studies are crucial for understanding the neurotoxic properties of 5,7-DHT. Researchers have explored structural analogs, including α-methyl-5,7-dihydroxytryptamine, to investigate the role of specific structural features in its uptake, metabolism, and neurotoxic effects [].

A: 5,7-DHT is highly susceptible to autoxidation, especially at physiological pH [, ]. To improve stability during experimental procedures, researchers often use antioxidants like ascorbic acid [, ]. Formulation strategies to enhance its stability, solubility, and bioavailability are not discussed extensively in the provided abstracts.

A: The introduction of 5,7-DHT as a neurotoxin marked a significant milestone in serotonin research []. Prior to its use, researchers relied on less selective methods like electrolytic lesions, which caused significant damage to surrounding tissues []. The development of 5,7-DHT allowed for more targeted investigations into the function of serotonergic neurons [, , ].

A: Research using 5,7-DHT has fostered collaboration across disciplines like neuroscience, pharmacology, and psychology []. By studying the effects of serotonin depletion in animal models, scientists have gained valuable insights into the role of serotonin in various conditions, including:

  • Mood disorders: 5,7-DHT lesions have been instrumental in understanding the involvement of serotonin in depression and anxiety [, , , ].
  • Pain perception: Studies using 5,7-DHT have revealed the complex role of serotonin in modulating pain pathways [, ].
  • Cardiovascular regulation: Research using 5,7-DHT has shed light on the influence of serotonin on blood pressure and heart rate [, ].

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